1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Overview
Description
Piperidine is a heterocyclic compound that acts as a GABA A receptor partial agonist . It consists of a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of a piperidine ring with a carboxylic acid moiety in the iso position (and as such is also known as “4-piperidinecarboxylic acid”) .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Physical and Chemical Properties Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It has a molar mass of 129.16 g/mol .
Scientific Research Applications
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : Compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, including derivatives of 1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid, exhibit significant antibacterial properties. Synthesized derivatives were evaluated for their antibacterial effectiveness and showed promising results (Aziz‐ur‐Rehman et al., 2017).
Antimicrobial Activity
- Evaluation of Antimicrobial Activity : A study focusing on the synthesis, characterization, and evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to this compound, demonstrated good antibacterial and antifungal activity. This indicates the potential of such compounds in antimicrobial applications (S. Alegaon & K. Alagawadi, 2011).
Antitubercular and Antifungal Activity
- Synthesis and Evaluation of Antitubercular and Antifungal Activity : Compounds related to this compound have been synthesized and evaluated for their antitubercular and antifungal properties. Some of these compounds displayed very good antitubercular and antifungal activity, indicating their potential use in treating such infections (Manjoor. Syed, Alagwadi Kallanagouda Ramappa & S. Alegaon, 2013).
Insecticidal Activity
- Discovery of Insecticidal Molecules : A study on N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, a class structurally similar to the compound , found that these molecules showed insecticidal activity against sap-feeding insect pests. This suggests potential applications of similar compounds in pest management (J. D. Eckelbarger et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[5-(2-oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-10-3-1-2-6-17(10)13-15-14-12(21-13)16-7-4-9(5-8-16)11(19)20/h9H,1-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMDYENESPWWNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NN=C(S2)N3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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